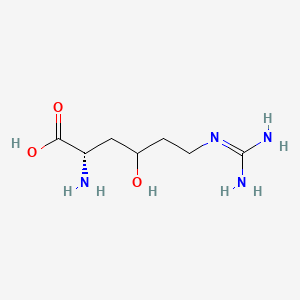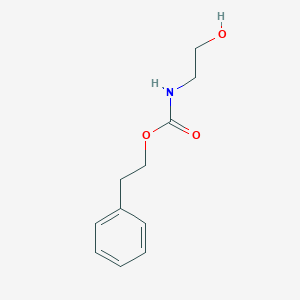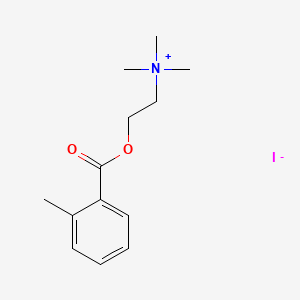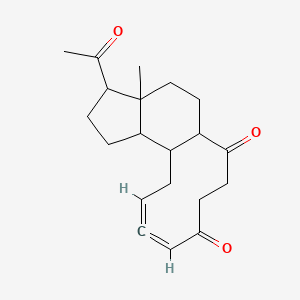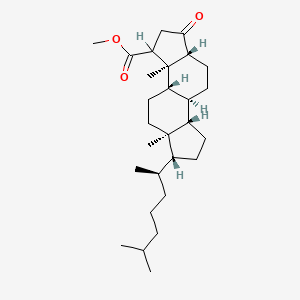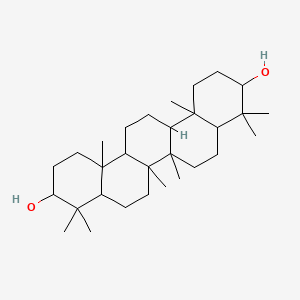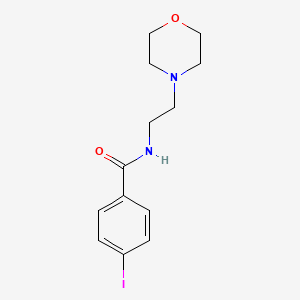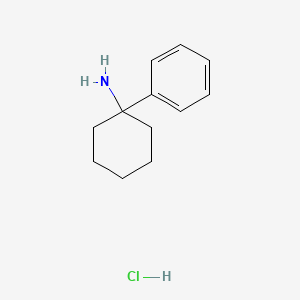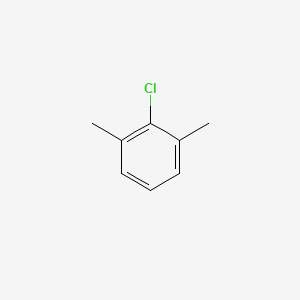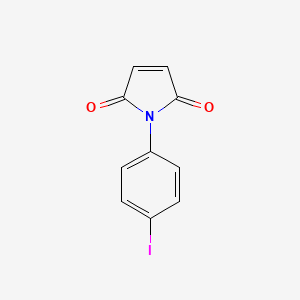
N-(4-Iodophenyl)maleimide
Overview
Description
“N-(4-Iodophenyl)maleimide” is a chemical compound with the linear formula C10H6INO2 . It has a molecular weight of 299.069 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-substituted maleimides, including N-(4-Iodophenyl)maleimide, involves various amines and maleic anhydride . The structures of these compounds are characterized by FTIR, 1H NMR, and 13C NMR . The compounds are synthesized using ring-opening and ring-closing reactions .Molecular Structure Analysis
The molecular structure of N-(4-Iodophenyl)maleimide consists of a maleimide ring with an iodophenyl group attached . The double bond present in the maleimide ring is prone to be attacked by nucleophilic species .Chemical Reactions Analysis
N-substituted maleimides, including N-(4-Iodophenyl)maleimide, have been known to exhibit excellent thermal stability and electron-withdrawing properties based on a rigid five-membered ring in the backbone . They affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .Physical And Chemical Properties Analysis
N-substituted maleimides, including N-(4-Iodophenyl)maleimide, are known for their excellent thermal stability . The presence of the maleimide ring in these compounds contributes to their high thermal stability .Scientific Research Applications
Toxicity Studies and Environmental Impact
The compound has been studied for its toxicity, particularly in prokaryotes. It is used as an indicator of prior respiratory activity in aquatic bacteria, which is essential for understanding the environmental impact of chemical compounds .
Imaging and Diagnostic Applications
The compound’s derivatives have been used in imaging Sigma-1 Receptor (S1R) expression. This is particularly relevant in the study of human cancers, where it can be used to image S1R-overexpressing tumors .
Mechanism of Action
Target of Action
It’s structurally similar to other iodophenyl compounds that have been shown to interact with various proteins and enzymes in the body .
Mode of Action
Iodophenyl compounds are known to undergo a variety of coupling reactions where the iodine substituent is replaced by a new carbon group . This could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes.
Biochemical Pathways
Iodophenyl compounds are known to interact with various biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
Iodophenyl compounds are generally known for their quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .
Result of Action
The iodine substituent’s replacement by a new carbon group could potentially alter the function of the target protein or enzyme, leading to changes in cellular processes .
Future Directions
properties
IUPAC Name |
1-(4-iodophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXQASIEVHMYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216021 | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodophenyl)maleimide | |
CAS RN |
65833-01-4 | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65833-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Iodophenyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-(4-Iodophenyl)maleimide used to study the miscibility of polymers?
A1: N-(4-Iodophenyl)maleimide acts as a quenching agent for specific chromophores, like carbazole or benzophenone derivatives . Researchers incorporate N-(4-Iodophenyl)maleimide and the chromophore into separate polymer chains. When these polymers are blended, the degree of luminescence quenching reveals information about their miscibility.
Q2: How is N-(4-Iodophenyl)maleimide incorporated into the polymers used in these studies?
A2: N-(4-Iodophenyl)maleimide possesses a vinyl group that enables its incorporation into polymer chains via free radical copolymerization. This is typically done with monomers like styrene or methyl methacrylate, using an initiator like AIBN . The resulting copolymers contain a small percentage of N-(4-Iodophenyl)maleimide units, strategically placed to interact with the chromophore in the partner polymer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
